molecular formula C6H5F3S B13014570 Thiophene, 2-methyl-5-(trifluoromethyl)-

Thiophene, 2-methyl-5-(trifluoromethyl)-

Cat. No.: B13014570
M. Wt: 166.17 g/mol
InChI Key: RSNNHKFOJCLWBX-UHFFFAOYSA-N
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Description

2-methyl-5-(trifluoromethyl)thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions. For instance, the reaction of 2-methylthiophene with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield 2-methyl-5-(trifluoromethyl)thiophene . Another method involves the use of trifluoromethyl sulfonyl chloride as a trifluoromethylating agent .

Industrial Production Methods

Industrial production of 2-methyl-5-(trifluoromethyl)thiophene typically involves large-scale trifluoromethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl-substituted thiophenes

    Substitution: Halogenated, nitrated, and other functionalized thiophenes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-methylthiophene
  • 5-(trifluoromethyl)thiophene
  • 2,5-dimethylthiophene

Uniqueness

2-methyl-5-(trifluoromethyl)thiophene stands out due to the presence of both a methyl and a trifluoromethyl group on the thiophene ring. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5F3S

Molecular Weight

166.17 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)thiophene

InChI

InChI=1S/C6H5F3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3

InChI Key

RSNNHKFOJCLWBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(F)(F)F

Origin of Product

United States

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